Phosphoramidochloridic acid, dimethyl-, ethyl ester
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Overview
Description
Phosphoramidochloridic acid, dimethyl-, ethyl ester is a chemical compound with the molecular formula C4H11ClNO2P. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a phosphoramidate group, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphoramidochloridic acid, dimethyl-, ethyl ester can be synthesized through several methods. One common synthetic route involves the reaction of dimethylamine with phosphorus oxychloride, followed by the addition of ethanol. The reaction typically occurs under controlled conditions, such as low temperatures and the presence of a catalyst, to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using automated equipment. The process may include steps such as distillation and purification to achieve high purity levels. Safety measures are crucial during production due to the reactive nature of the chemicals involved.
Chemical Reactions Analysis
Types of Reactions
Phosphoramidochloridic acid, dimethyl-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced products.
Substitution: In this reaction, one functional group in the compound is replaced by another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like chlorine. Reaction conditions vary depending on the desired outcome, but they often involve controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoramidate derivatives, while substitution reactions can produce various substituted phosphoramidates.
Scientific Research Applications
Phosphoramidochloridic acid, dimethyl-, ethyl ester has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other phosphorus-containing compounds.
Biology: The compound is studied for its potential role in biochemical pathways and as a tool for probing biological systems.
Medicine: Research explores its potential therapeutic applications, including its use in drug development.
Industry: It is utilized in the production of specialty chemicals and materials, such as flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of phosphoramidochloridic acid, dimethyl-, ethyl ester involves its interaction with molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects. The exact pathways and targets depend on the context of its application.
Comparison with Similar Compounds
Phosphoramidochloridic acid, dimethyl-, ethyl ester can be compared with other similar compounds, such as:
Phosphoramidic acid derivatives: These compounds share a similar phosphoramidate group but differ in their substituents, leading to variations in reactivity and applications.
Phosphoric acid esters: These esters have a similar phosphorus-containing structure but lack the amido group, resulting in different chemical properties and uses.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and versatility in various applications.
Properties
CAS No. |
2510-93-2 |
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Molecular Formula |
C4H11ClNO2P |
Molecular Weight |
171.56 g/mol |
IUPAC Name |
N-[chloro(ethoxy)phosphoryl]-N-methylmethanamine |
InChI |
InChI=1S/C4H11ClNO2P/c1-4-8-9(5,7)6(2)3/h4H2,1-3H3 |
InChI Key |
DELRUOZHCZKPKY-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(N(C)C)Cl |
Origin of Product |
United States |
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